molecular formula C8H11NO B14553999 7-Isocyanatobicyclo[4.1.0]heptane CAS No. 61888-85-5

7-Isocyanatobicyclo[4.1.0]heptane

Cat. No.: B14553999
CAS No.: 61888-85-5
M. Wt: 137.18 g/mol
InChI Key: UYPJWBHOSUAPCK-UHFFFAOYSA-N
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Description

7-Isocyanatobicyclo[4.1.0]heptane: is a bicyclic organic compound with the molecular formula C8H11NO. It features a unique structure that includes a three-membered ring fused to a six-membered ring, along with an isocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isocyanatobicyclo[4.1.0]heptane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with isocyanates. One common method is the reaction of 7-bromobicyclo[4.1.0]heptane with sodium cyanate under specific conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Isocyanatobicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Isocyanatobicyclo[4.1.0]heptane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology and Medicine: For example, urea and carbamate derivatives may exhibit biological activity and can be explored as drug candidates .

Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials. Its reactivity with nucleophiles makes it suitable for creating cross-linked polymer networks .

Mechanism of Action

The mechanism of action of 7-Isocyanatobicyclo[4.1.0]heptane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. These reactions often proceed through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbon of the isocyanate group, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Uniqueness: 7-Isocyanatobicyclo[4.1.0]heptane is unique due to its isocyanate functional group, which imparts distinct reactivity compared to other bicyclic compounds. This reactivity makes it valuable in organic synthesis and materials science .

Properties

CAS No.

61888-85-5

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

7-isocyanatobicyclo[4.1.0]heptane

InChI

InChI=1S/C8H11NO/c10-5-9-8-6-3-1-2-4-7(6)8/h6-8H,1-4H2

InChI Key

UYPJWBHOSUAPCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2N=C=O

Origin of Product

United States

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